![molecular formula C7H4ClNOS B1308705 7-Chloro-2-mercaptobenzoxazole CAS No. 51793-93-2](/img/structure/B1308705.png)
7-Chloro-2-mercaptobenzoxazole
Overview
Description
7-Chloro-2-mercaptobenzoxazole, also known as 7-chloro-3H-1,3-benzoxazole-2-thione, is a heterocyclic compound with the molecular formula C7H4ClNOS. This compound is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 7th position and a mercapto group at the 2nd position. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
- Role : CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. They play crucial roles in pH regulation, gas exchange, ion transport, and other physiological processes .
- Binding Mode : Through kinetic and structural studies, it has been demonstrated that 7-Chloro-2-mercaptobenzoxazole effectively inhibits hCAs with a peculiar binding mode. The active site of CAs contains a zinc ion coordinated by conserved histidine residues and a water molecule/hydroxide ion. This compound binds to this site, disrupting the catalytic mechanism .
- Affected Pathways : Abnormal CA activity is associated with various diseases. By inhibiting CAs, this compound impacts processes such as pH regulation, gas exchange, bone resorption, and fatty acid metabolism .
- Downstream Effects : Specific downstream effects depend on the tissue distribution and isozyme selectivity. For example, inhibition of CA IX may affect tumor growth and pH regulation in cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
7-Chloro-2-mercaptobenzoxazole plays a significant role in biochemical reactions, primarily as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are zinc-containing proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. The compound interacts with the active site of hCAs, binding to the zinc ion and inhibiting the enzyme’s activity . This interaction is crucial for its potential therapeutic applications, including the treatment of glaucoma, edema, and other conditions where carbonic anhydrase inhibition is beneficial.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrases, the compound can alter pH regulation, ion transport, and gas exchange within cells . These changes can impact cellular homeostasis and metabolic activities, making this compound a valuable compound for studying cellular physiology and pathology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiol group of the compound forms a covalent bond with the zinc ion in the active site of carbonic anhydrases, leading to enzyme inhibition . This binding disrupts the enzyme’s catalytic activity, preventing the conversion of carbon dioxide to bicarbonate and proton. Additionally, the chloro group of the compound can interact with amino acid side chains, further stabilizing the enzyme-inhibitor complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light or extreme pH conditions can lead to degradation, reducing its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, it can exhibit toxic effects, including adverse impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can alter the compound’s activity and toxicity, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its distribution to target sites . These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytosol, where it interacts with carbonic anhydrases and other target enzymes . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its inhibitory effects on enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-2-mercaptobenzoxazole can be synthesized using 6-chloro-2-aminophenol as a starting reagent. The synthesis involves the cyclization of 6-chloro-2-aminophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of ortho-aminophenol or its metal salts with an alkali metal trithiocarbonate in aqueous solution. This method is preferred due to its cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-mercaptobenzoxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Suitable catalysts and solvents to facilitate the reaction.
Major Products Formed:
Disulfides: Formed from the oxidation of the mercapto group.
Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Pharmaceutical Development
7-Chloro-2-mercaptobenzoxazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, derivatives of this compound have been investigated for their potential as:
- Antitumor Agents : Research has shown that certain derivatives exhibit potent antiproliferative activity against cancer cell lines such as HepG2, MCF-7, MDA-MB-231, and HeLa. For example, compound derivatives demonstrated IC50 values ranging from 2.14 to 19.34 µM against these cell lines, indicating their potential as effective anticancer drugs .
- Antimicrobial Agents : Its derivatives have been explored for their antimicrobial properties, contributing to the development of new antibiotics and antifungal treatments .
Agricultural Chemicals
In agricultural applications, this compound is utilized in formulating pesticides and fungicides. It provides effective protection against a variety of plant pathogens, thereby enhancing crop yield and sustainability . The compound's reactivity allows it to be incorporated into formulations that target specific pests while minimizing environmental impact.
Analytical Chemistry
This compound is employed in analytical methods for detecting heavy metals and other contaminants in environmental samples. Its ability to form complexes with metal ions makes it a valuable tool for ensuring compliance with safety regulations in environmental monitoring .
Material Science
This compound is used in the production of specialty polymers and coatings that offer enhanced durability and resistance to environmental degradation. Its chemical properties enable it to function effectively as a protective agent in various materials .
Biochemical Research
In biochemical research, this compound is notable for its role as a cleavable crosslinker in proteomics studies. Its bifunctional structure allows it to covalently link proteins together through its thiol and chloro groups, facilitating the study of protein-protein interactions. The cleavability feature enables researchers to release crosslinked proteins for further analysis using techniques like mass spectrometry.
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
6b | HepG2 | 6.83 |
6b | MCF-7 | 3.64 |
6b | MDA-MB-231 | 2.14 |
6b | HeLa | 5.18 |
4d | Various | 2.14 - 12.87 |
Table 2: Applications of this compound
Application Area | Specific Use |
---|---|
Pharmaceuticals | Antitumor and antimicrobial agents |
Agricultural Chemicals | Pesticides and fungicides |
Analytical Chemistry | Detection of heavy metals |
Material Science | Specialty polymers and coatings |
Biochemical Research | Cleavable crosslinker for protein studies |
Case Studies
- Antitumor Activity Study : A study evaluated a series of derivatives based on this compound for their anticancer properties against various cell lines. The results indicated that certain compounds possess significant inhibitory effects on cancer cell proliferation, suggesting potential therapeutic applications in oncology .
- Environmental Monitoring : In an investigation focused on environmental safety, the compound was utilized to detect trace heavy metals in soil samples, demonstrating its effectiveness as an analytical reagent for ensuring compliance with environmental regulations .
- Proteomics Application : A study highlighted the use of this compound as a crosslinker in proteomic analyses, showcasing its ability to facilitate the identification of protein complexes within cellular environments.
Comparison with Similar Compounds
2-Mercaptobenzoxazole: Lacks the chlorine substitution at the 7th position.
5-Chloro-2-mercaptobenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.
2-Mercaptobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness: 7-Chloro-2-mercaptobenzoxazole is unique due to the presence of both a chlorine atom and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Biological Activity
7-Chloro-2-mercaptobenzoxazole (C₇H₄ClNOS) is a heterocyclic compound notable for its diverse biological activities. This compound features a thiol group and a chloro substituent, which contribute to its reactivity and potential therapeutic applications. It has been extensively studied for its role as an inhibitor of carbonic anhydrases (CAs), as well as its anticancer and antimicrobial properties.
Inhibition of Carbonic Anhydrases
This compound primarily acts as an inhibitor of human carbonic anhydrases (hCAs). These enzymes are crucial for maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds at the active site of hCAs, specifically interacting with the zinc ion present in the enzyme's structure. This binding disrupts the enzyme's catalytic activity, leading to altered physiological processes such as pH regulation and ion transport.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of 2-mercaptobenzoxazole, including this compound, were evaluated against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated significant antiproliferative activity, with IC₅₀ values ranging from 2.14 to 19.34 µM. Notably, some derivatives displayed potent inhibitory effects against key protein kinases such as EGFR and HER2, suggesting a multifaceted mechanism involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Its bifunctional structure allows it to interact with various biological targets, making it effective against a range of pathogens. The thiol group can react with cysteine residues in proteins, while the chloro group can engage in nucleophilic substitution reactions with lysine side chains, facilitating covalent bond formation with target proteins .
Case Studies
-
Antitumor Activity : A study evaluated several derivatives of 2-mercaptobenzoxazole for their cytotoxic effects on cancer cell lines. Compound 6b, a derivative closely related to this compound, exhibited IC₅₀ values of 6.83 µM against HepG2 and 3.64 µM against MCF-7 cells. It also demonstrated significant inhibition of CDK2 and VEGFR2 kinases .
Compound Cell Line IC₅₀ (µM) 6b HepG2 6.83 6b MCF-7 3.64 6b MDA-MB-231 2.14 6b HeLa 5.18 - Enzyme Inhibition : The compound was shown to inhibit various protein kinases effectively, with IC₅₀ values indicating strong binding affinity and potential for therapeutic use in cancer treatment .
Applications in Research
This compound is utilized across multiple fields:
- Chemistry : As a building block for synthesizing more complex heterocyclic compounds.
- Biology : In studies focusing on protein-protein interactions.
- Medicine : Investigated for its role in treating conditions like glaucoma and edema due to its CA inhibitory effects.
Properties
IUPAC Name |
7-chloro-3H-1,3-benzoxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRDNTGJMQMSLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403433 | |
Record name | 7-Chloro-2-mercaptobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51793-93-2 | |
Record name | 51793-93-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Chloro-2-mercaptobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-2-mercaptobenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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